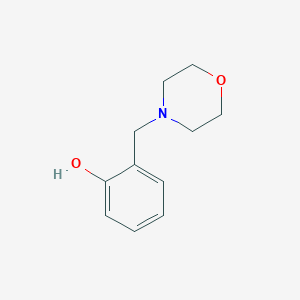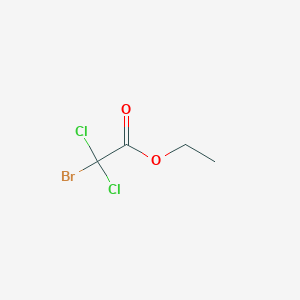
2-(Morpholin-4-ylmethyl)phenol
Vue d'ensemble
Description
2-(Morpholin-4-ylmethyl)phenol is a chemical compound with the molecular formula C11H15NO2 . It is also known by other names such as 2-(Morpholinomethyl)phenol, 2-[(morpholin-4-yl)methyl]phenol, and 2-(4-Morpholinylmethyl)phenol .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol group attached to a morpholine ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 and the Canonical SMILES is C1COCCN1CC2=CC=CC=C2O . These representations provide a detailed description of the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, phenols in general are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.24 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass and monoisotopic mass of the compound are both 193.110278721 g/mol . The topological polar surface area of the compound is 32.7 Ų .
Applications De Recherche Scientifique
Chemical Synthesis and Complex Formation :
- 2-(Morpholin-4-ylmethyl)phenol derivatives have been used to create dinucleating ligands for complex formation with metals like copper. These complexes have potential applications in catalysis and material science (Adams et al., 1995).
- Similarly, other derivatives have been synthesized for modeling the active site of type 3 copper proteins, which are important in understanding enzymatic processes (Merkel et al., 2005).
Material Science and Polymer Research :
- Studies on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl) imino methyl] phenol and its oligomer–metal complex compounds have been conducted, which is crucial for understanding the stability and decomposition properties of these materials, potentially useful in material science applications (Doğan & Kaya, 2007).
- There's also research on the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, indicating its utility in the development of environmentally friendly polymers (Seghier & Belbachir, 2016).
Biomedical Research :
- Certain derivatives of this compound have been explored for their potential in photodynamic therapy, a treatment method for cancer. These derivatives have shown encouraging results in in vitro models using cancer cell lines (Kucińska et al., 2015).
- Other derivatives have been investigated for their antinociceptive (pain-relieving) effects in mice, which could have implications for the development of new analgesic drugs (Joanna et al., 2013).
Enzyme Inhibition Studies :
- Research on benzimidazole containing new phenolic Mannich bases, which include this compound derivatives, has demonstrated their inhibitory effects on human carbonic anhydrase isoforms. This has potential implications in drug development and treatment of various disorders (Gul et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLIEVIKIUHKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279969 | |
| Record name | 2-(morpholin-4-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4438-01-1 | |
| Record name | 4438-01-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(morpholin-4-ylmethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)





